Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate
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Overview
Description
Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . This compound, in particular, features a pyrazole ring substituted with a chloro and dimethyl group, attached to a benzoate ester, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate typically involves the condensation of 4-chloro-3,5-dimethyl-1H-pyrazole with methyl 4-formylbenzoate. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups on the pyrazole ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3), solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The chloro and dimethyl groups can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethyl-1H-pyrazole: A precursor in the synthesis of the target compound.
Methyl 4-formylbenzoate: Another precursor used in the synthesis.
Methyl 4-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoate: A similar compound with a methyl group instead of a chloro group on the pyrazole ring.
Uniqueness
Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is unique due to the presence of both chloro and dimethyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents provides a distinct profile compared to other similar compounds, making it valuable for specific applications in research and industry .
Biological Activity
Methyl 4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Molecular Characteristics:
- Molecular Formula: C14H15ClN2O2
- Molecular Weight: 278.74 g/mol
- Density: 1.26 g/cm³
- Boiling Point: 435.9 °C
Pharmacological Activities
This compound exhibits various biological activities, primarily attributed to its pyrazole scaffold. The following sections detail its key pharmacological effects:
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro tests have demonstrated significant antibacterial effects against a range of pathogens:
Pathogen | Activity |
---|---|
Escherichia coli | Bactericidal |
Staphylococcus aureus | Moderate |
Klebsiella pneumoniae | Resistant |
A study indicated that compounds with similar pyrazole structures displayed potent activity against Gram-positive and Gram-negative bacteria, suggesting that this compound may also possess similar efficacy in inhibiting bacterial growth .
2. Anti-inflammatory Effects
Compounds containing the pyrazole moiety have been associated with anti-inflammatory activities. Research has shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. For instance, derivatives of pyrazole have been reported to reduce inflammation in animal models effectively .
3. Anticancer Potential
The anticancer properties of this compound are under investigation. Pyrazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study noted that certain pyrazole compounds demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in inflammatory pathways and bacterial metabolism.
- Interaction with Cellular Targets: It likely interacts with specific cellular receptors or proteins that mediate its pharmacological effects.
- Induction of Apoptosis: In cancer cells, it may trigger programmed cell death through mitochondrial pathways.
Case Studies
Several studies illustrate the biological activity of this compound:
Study 1: Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of various pyrazole derivatives against common bacterial strains. This compound showed promising results, particularly against E. coli, with a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics .
Study 2: Anti-inflammatory Activity
In a controlled trial involving animal models with induced inflammation, the administration of this compound resulted in a marked reduction in inflammatory markers compared to untreated controls .
Study 3: Cytotoxicity in Cancer Cells
A recent investigation assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis in MCF-7 cells .
Properties
IUPAC Name |
methyl 4-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9-13(15)10(2)17(16-9)8-11-4-6-12(7-5-11)14(18)19-3/h4-7H,8H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGNQRZRDJKBIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(C=C2)C(=O)OC)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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